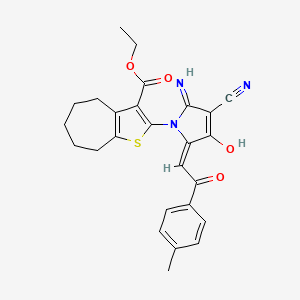
Anticancer agent 106
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 106 is a compound known for its ability to induce apoptosis in B16-F10 melanoma cells and inhibit metastatic nodules in mouse models of lung metastatic melanoma . This compound is primarily used in cancer research, particularly for studying lung metastatic melanoma.
准备方法
The synthesis of Anticancer agent 106 involves several steps. One of the common methods includes the continuous flow synthesis, which offers better heat and mass transfer, improved process control, and safety . This method is often preferred in both academic and industrial laboratories for the preparation of various molecular structures, including anticancer drugs.
化学反应分析
Anticancer agent 106 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Anticancer agent 106 has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of anticancer compounds.
Biology: It is used to investigate the biological effects of anticancer agents on various cell lines.
Medicine: It is used in preclinical studies to evaluate its potential as a therapeutic agent for cancer treatment.
Industry: It is used in the development of new anticancer drugs and formulations
作用机制
The mechanism of action of Anticancer agent 106 involves the induction of apoptosis in cancer cells. This compound targets specific molecular pathways, including the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation . By inhibiting this pathway, this compound effectively induces cell death in cancer cells.
相似化合物的比较
Anticancer agent 106 can be compared with other similar compounds, such as:
Pyrimidine derivatives: These compounds also exhibit anticancer activity and are used in the treatment of various cancers.
Benzimidazole derivatives: These compounds have potent anticancer activity due to their structural similarity to nucleosides.
What sets this compound apart is its specific ability to induce apoptosis in B16-F10 melanoma cells and inhibit metastatic nodules in mouse models of lung metastatic melanoma .
属性
分子式 |
C26H25N3O4S |
|---|---|
分子量 |
475.6 g/mol |
IUPAC 名称 |
ethyl 2-[(5E)-3-cyano-4-hydroxy-2-imino-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrol-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H25N3O4S/c1-3-33-26(32)22-17-7-5-4-6-8-21(17)34-25(22)29-19(23(31)18(14-27)24(29)28)13-20(30)16-11-9-15(2)10-12-16/h9-13,28,31H,3-8H2,1-2H3/b19-13+,28-24? |
InChI 键 |
NGVSDLBWYYOXAO-LBOPPBIISA-N |
手性 SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)N3/C(=C/C(=O)C4=CC=C(C=C4)C)/C(=C(C3=N)C#N)O |
规范 SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)N3C(=CC(=O)C4=CC=C(C=C4)C)C(=C(C3=N)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















